6-Ethyl-4,5-dihydropyridazin-3(2H)-one
CAS No.:
Cat. No.: VC3257491
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 3-ethyl-4,5-dihydro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) |
| Standard InChI Key | LXPPQYACCWTNTB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NNC(=O)CC1 |
Introduction
Chemical Properties and Structure
6-Ethyl-4,5-dihydropyridazin-3(2H)-one possesses a unique chemical structure characterized by its heterocyclic nature. It contains a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, forming the core pyridazinone structure, along with an ethyl substituent at position 6.
The molecular formula of this compound is C6H10N2O with a molecular weight of 126.16 g/mol. The compound's IUPAC name is 3-ethyl-4,5-dihydro-1H-pyridazin-6-one, though it is commonly referred to as 6-Ethyl-4,5-dihydropyridazin-3(2H)-one in the scientific literature.
The dihydro prefix in the name indicates that two hydrogen atoms have been added to the pyridazine ring system, specifically at positions 4 and 5, resulting in a partially reduced heterocyclic structure. This reduction affects the compound's reactivity and potentially its biological activity.
The key chemical identifiers and properties of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one are summarized in Table 1:
| Property | Value |
|---|---|
| IUPAC Name | 3-ethyl-4,5-dihydro-1H-pyridazin-6-one |
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| Standard InChI | InChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) |
| Standard InChIKey | LXPPQYACCWTNTB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NNC(=O)CC1 |
| PubChem Compound ID | 45092723 |
Table 1: Chemical identifiers and properties of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one
The structural characteristics of this compound influence its physical properties, chemical reactivity, and potential biological interactions, making it important to understand these features when considering its applications in research or pharmaceutical development.
Comparison with Related Compounds
Comparing 6-Ethyl-4,5-dihydropyridazin-3(2H)-one with structurally related compounds provides valuable insights into the influence of structural variations on the properties and potential applications of these molecules.
Structural Comparisons
Table 2 presents a comparison of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one with two related compounds: 4,5-Dihydro-6-methylpyridazin-3(2H)-one and 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 6-Ethyl-4,5-dihydropyridazin-3(2H)-one | C6H10N2O | 126.16 | Ethyl group at position 6 |
| 4,5-Dihydro-6-methylpyridazin-3(2H)-one | C5H8N2O | 112.13 | Methyl group at position 6 |
| 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one | C15H16N4O | 268.31 | Ethyl group at position 5, 4-(1H-imidazol-1-yl)phenyl group at position 6 |
Table 2: Structural comparison of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one with related compounds
Physical and Chemical Property Comparisons
The physical and chemical properties of these related compounds can significantly differ based on their structural variations. Table 3 presents a comparison of available physical and chemical properties:
| Compound | Melting Point (°C) | Boiling Point (°C) | Physical Form | Solubility |
|---|---|---|---|---|
| 6-Ethyl-4,5-dihydropyridazin-3(2H)-one | Not available | Not available | Not available | Not available |
| 4,5-Dihydro-6-methylpyridazin-3(2H)-one | 79-83 | 265-270 | White to almost white powder or crystal | Soluble in methanol |
| 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one | Not available | Not available | Not available | Not available |
Table 3: Physical and chemical property comparison of related compounds
Impact of Structural Variations
The differences in substituents between these compounds have significant implications for their properties and potential applications:
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Size and Lipophilicity: The ethyl group in 6-Ethyl-4,5-dihydropyridazin-3(2H)-one is larger and more lipophilic than the methyl group in 4,5-Dihydro-6-methylpyridazin-3(2H)-one. This likely results in different solubility profiles, membrane permeability, and potentially different biological activities.
-
Complexity of Substitution: The 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one features a much more complex substitution pattern, with an ethyl group at position 5 and a bulky aromatic substituent at position 6. This significantly alters the molecule's three-dimensional structure, electronic properties, and potential binding interactions with biological targets.
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Electronic Effects: The different substituents likely affect the electron distribution within the pyridazinone ring, potentially influencing the reactivity of functional groups, such as the carbonyl group, and their interactions with biological macromolecules.
These comparisons highlight how seemingly minor structural variations can potentially lead to significant differences in the physical, chemical, and biological properties of pyridazinone derivatives.
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